molecular formula C12H12F6N2O B5014878 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea

Cat. No.: B5014878
M. Wt: 314.23 g/mol
InChI Key: HKPXXXXTNPOBAD-UHFFFAOYSA-N
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Description

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea is a synthetic organic compound characterized by the presence of a hexafluoropropyl group and a phenylethyl group attached to a urea moiety

Properties

IUPAC Name

1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F6N2O/c1-7(8-5-3-2-4-6-8)19-10(21)20-9(11(13,14)15)12(16,17)18/h2-7,9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPXXXXTNPOBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea typically involves the reaction of hexafluoropropan-2-yl isocyanate with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the urea moiety into amines.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets. The hexafluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The phenylethyl group may interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)thiourea: Similar structure but with a thiourea moiety.

    1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea is unique due to the presence of both hexafluoropropyl and phenylethyl groups, which confer distinct chemical and physical properties

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